4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Histone Deacetylase Inhibition Epigenetics Cancer Research

Researchers requiring a selective chemical probe for HDAC6 often face challenges sourcing a compound with validated target engagement and reliable purity. This product directly addresses that need. It is a benzamide derivative distinguished by its specific diethylimidazolidine substitution, which is critical for its biological activity. Key differentiators: 1) Demonstrates potent HDAC6 inhibition (IC50 = 41 nM), suitable for studying protein trafficking and cytoskeletal dynamics. 2) Exhibits selective sigma-2 receptor binding (Ki = 90 nM) with 9.3-fold selectivity over sigma-1, enabling pathway dissection. 3) Supplied at ≥97% purity, ensuring consistent results in analytical and cell-based assays.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 116368-57-1
Cat. No. B12946746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide
CAS116368-57-1
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCCN1CCN(C1C2=CC=C(C=C2)C(=O)NC)CC
InChIInChI=1S/C15H23N3O/c1-4-17-10-11-18(5-2)15(17)13-8-6-12(7-9-13)14(19)16-3/h6-9,15H,4-5,10-11H2,1-3H3,(H,16,19)
InChIKeyQOAJEVPXNLHJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Key Properties


4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1) is a synthetic organic compound classified as a benzamide derivative featuring a diethylimidazolidine moiety [1]. It has a molecular formula of C₁₅H₂₃N₃O and a molecular weight of approximately 261.36 g/mol . The compound is characterized by its imidazolidinyl ring linked to a para-substituted N-methylbenzamide group, a structural arrangement that distinguishes it from other benzamide analogs and contributes to its potential interactions with specific biological targets [2]. As a research chemical, it is available in purities typically reaching 97% or higher .

HDAC6 Enzyme Inhibition
Supports biochemical and cell-based HDAC6 target engagement studies
Sigma-2 Receptor Binding
Enables sigma-2 pathway interrogation with selective binding profile
Research-Grade Purity
Lot-specific purity context for reproducible assay results

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide: Why Analogs Fail


While the benzamide scaffold is common to many bioactive compounds, simple substitution of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide with other benzamide derivatives can profoundly alter target selectivity and potency [1]. The specific diethylimidazolidine substitution pattern on the para-position of the benzamide ring influences the compound's three-dimensional conformation and electronic distribution, leading to distinct interactions with biological targets such as histone deacetylases (HDACs) and sigma receptors [2]. Even minor structural modifications among closely related analogs have been shown to result in significant differences in binding affinity and functional activity, underscoring the non-interchangeable nature of this compound in research settings [3]. Therefore, direct substitution with generic benzamides is not scientifically justified without rigorous comparative validation.

Structure-Driven Selectivity
The diethylimidazolidine group dictates HDAC6/sigma-2 target interaction; generic benzamides may not replicate this activity.
Para-Substitution Sensitivity
Modifications at the para-position alter conformation and electronic profile, shifting binding affinity and functional response.
Assay-Dependent Activity
Observed potency and selectivity may vary across enzyme sources or assay platforms; direct substitution without comparative validation may confound results.

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide: Quantitative Differentiation


HDAC6 Inhibition Potency

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide exhibits potent inhibitory activity against Histone Deacetylase 6 (HDAC6) with an IC50 of 41 nM in an enzymatic assay using recombinant HDAC and [³H]acetyl-labeled histones [1]. This activity is comparable to, or more potent than, other benzamide-based HDAC inhibitors such as MS-275 (Entinostat), which has a reported IC50 of 50 nM against HDAC6 under similar assay conditions [2].

HDAC6 IC50
Head-to-head
41 nM vs 50 nM (MS-275)
Reported HDAC6 enzyme inhibition; supports enzyme assay context.
Recombinant HDAC6, [³H]acetyl-histone, pH 8.0
Histone Deacetylase Inhibition Epigenetics Cancer Research

Sigma-2 Receptor Binding Affinity

The compound demonstrates moderate affinity for the sigma-2 receptor with a Ki of 90 nM in a radioligand binding assay using rat PC12 cell membranes [1]. In comparison, its affinity for the sigma-1 receptor is significantly lower (Ki = 841 nM) [2], indicating a ~9.3-fold selectivity for sigma-2 over sigma-1.

Sigma-2 Ki
Direct head-to-head
90 nM 9.3× vs σ1
Reported sigma-2 affinity; supports sigma-2 assay context.
Radioligand displacement, PC12 membranes
Sigma Receptor Pharmacology Neuropharmacology Cancer Imaging

Physicochemical Property Profile

The compound's molecular weight of 261.36 g/mol and predicted LogP (cLogP) of approximately 2.1 place it within a favorable range for small molecule probe development compared to many benzamide derivatives that often exhibit higher molecular weights and lipophilicity [1].

Physicochemical Profile
Class-level inference
MW 261 g/mol, cLogP ~2.1
Lead-like property context; in silico prediction.
Lower MW/lipophilicity vs typical benzamides
Medicinal Chemistry Drug Design ADME Prediction

Synthetic Accessibility and Purity

Commercial sources offer 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide with a guaranteed purity of 97% or higher . This level of purity is essential for ensuring that observed biological activity is attributable to the target compound rather than impurities, which can be a significant issue with less well-characterized research chemicals [1].

Assured Purity
Lot attribute
≥97% (HPLC)
Supports assay reproducibility; lot-specific review.
Confirm CoA per batch; commercial sourcing
Chemical Synthesis Analytical Chemistry Reproducibility

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Applications


Epigenetic Probe for HDAC6 Studies

Given its potent HDAC6 inhibition (IC50 = 41 nM), 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide serves as an excellent chemical probe for investigating the role of HDAC6 in cellular processes such as protein trafficking, stress granule formation, and cytoskeletal dynamics [1]. Its activity profile makes it suitable for use in both biochemical assays and cell-based experiments to validate HDAC6 as a therapeutic target in cancer and neurodegenerative diseases [2].

Sigma-2 Receptor Pharmacology Research

The compound's selective binding to sigma-2 receptors (Ki = 90 nM) over sigma-1 receptors (Ki = 841 nM) makes it a valuable tool for dissecting sigma-2-specific signaling pathways [3]. This selectivity is particularly relevant for research into sigma-2's roles in cell proliferation, apoptosis, and cholesterol homeostasis, as well as its potential as a biomarker for cancer imaging and targeted drug delivery [4].

Lead Optimization in Medicinal Chemistry

With its favorable molecular weight (261.36 g/mol) and predicted moderate lipophilicity (cLogP ~2.1), this compound presents an attractive starting point for medicinal chemists seeking to develop novel HDAC or sigma receptor ligands . Its structural features allow for diverse synthetic modifications to improve potency, selectivity, and pharmacokinetic properties while maintaining a drug-like profile [5].

Analytical Reference Standard

Owing to its commercial availability at ≥97% purity, 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide can serve as a reliable analytical reference standard for HPLC method development and validation . It is suitable for use in quantification assays, stability studies, and as a system suitability standard in pharmaceutical and chemical analysis laboratories [6].

Application
Selection Property
Validation Focus
HDAC6 pathway research
HDAC6 inhibition profile
Enzyme assay and cell-model endpoints
Sigma-2 receptor pharmacology
Sigma-2 selectivity profile
Binding affinity and pathway-specific readouts
Medicinal chemistry lead optimization
Physicochemical and structural properties
ADME/Tox profiling and SAR expansion
Analytical reference standard
Certified purity and identity
HPLC method development and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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